molecular formula C7H10N2O B8632955 1-(5-Methylisoxazol-3-yl)cyclopropanamine

1-(5-Methylisoxazol-3-yl)cyclopropanamine

Cat. No.: B8632955
M. Wt: 138.17 g/mol
InChI Key: DLYZRLFSXIKBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methylisoxazol-3-yl)cyclopropanamine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H10N2O/c1-5-4-6(9-10-5)7(8)2-3-7/h4H,2-3,8H2,1H3

InChI Key

DLYZRLFSXIKBGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2(CC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methylisoxazole-3-carbonitrile (1.0 g, 1 mmol) was dissolved in THF. Ti(Oi-Pr) 4 (1.2 mmol) was added dropwise over a period of 5-10 min and the reaction mixture was stirred at r.t for 15 min. It was then cooled down to 0° C. and EtMgBr (2.5 mmol) was added dropwise over a period of 10-15 min. It was stirred at 0° C. for 15 min. and then stirred at rt for 1 hr. The mixture was cooled again to 0° C. and BF3OEt2 (2 mmol) was added dropwise over a period of 5-10 min at 0° C. After the mixture was stirred for 10 min at 0° C. and 1 hr at rt, 1 N NaOH was added at 0° C. DCM was added to the reaction mixture which was then stirred for 5-10 min. This alkaline solution was filtered through CELITE® and washed with DCM. The organic layer was concentrated and residue purified by flash chromatography on silica gel using 10% chloroform/methanol. Yield: 0.6 g 1H NMR (400 MHz, CDCl3): δ 0.96-1.05 (m, 4H), 2.36 (s, 3H), 5.59 (s, 1H). LCMS: (ES+) m/z observed 138.7.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Ti(Oi-Pr)
Quantity
1.2 mmol
Type
reactant
Reaction Step Two
Quantity
2.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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